The synthesis of 10,11-dihydrodibenzo[b,f][1,4]oxazepine can be achieved through several methods:
The typical synthetic procedures require specific reagents such as thionyl chloride for chlorination or various halogenated compounds for substitution reactions. For example, recent advancements have shown that asymmetric alkynylation can produce optically active derivatives using chiral phosphoric acids and silver(I) catalysts .
10,11-Dihydrodibenzo[b,f][1,4]oxazepine features a fused bicyclic structure consisting of two benzene rings and an oxazepine ring. The molecular formula is with a molecular weight of approximately 221.27 g/mol. The compound's structure is significant for its potential interactions with biological targets.
The compound's structural data can be analyzed through techniques such as NMR spectroscopy and X-ray crystallography. These methods provide insights into the spatial arrangement of atoms within the molecule and confirm the presence of functional groups critical for its reactivity and biological activity .
10,11-Dihydrodibenzo[b,f][1,4]oxazepine participates in various chemical reactions:
The mechanism of action of 10,11-dihydrodibenzo[b,f][1,4]oxazepine is primarily studied in the context of its biological effects. Research indicates that this compound interacts with cytochrome P450 enzymes in the liver during the metabolism of xenobiotics. The "NIH shift," a rearrangement observed during hydroxylation processes of aromatic compounds by these enzymes, has been specifically investigated using this compound as a substrate .
10,11-Dihydrodibenzo[b,f][1,4]oxazepine is typically a solid at room temperature with a melting point that may vary based on purity and crystallization conditions. Its solubility profile involves moderate solubility in organic solvents like ethanol and dichloromethane.
The chemical properties include reactivity towards electrophiles and nucleophiles due to the presence of nitrogen in the oxazepine ring. The compound exhibits stability under standard laboratory conditions but may undergo transformations under acidic or basic conditions.
Relevant data from spectral analyses (NMR, IR) provide further insights into functional groups present within the molecule that influence its reactivity .
10,11-Dihydrodibenzo[b,f][1,4]oxazepine has significant applications in scientific research:
10,11-Dihydrodibenzo[b,f][1,4]oxazepine represents a privileged tricyclic scaffold in medicinal chemistry, characterized by a seven-membered 1,4-oxazepine ring fused between two benzene rings. This saturated variant (where positions 10 and 11 are not part of a double bond) exhibits distinct conformational and electronic properties compared to its aromatic counterpart. The scaffold’s versatility enables diverse pharmacological targeting, particularly within G protein-coupled receptors (GPCRs). Its significance stems from:
The core structure consists of two benzene rings (A and C) fused to a central 1,4-oxazepine ring (B), with the saturated variant featuring a cis-fused configuration at the C10-C11 bond. Key features include:
Table 1: Core Structural Features of Dibenzo-Oxazepine Variants
Property | 10,11-Dihydrodibenzo[b,f][1,4]oxazepine | Dibenzo[b,f][1,4]oxazepine | 10,11-Dihydro-11-oxo Derivative |
---|---|---|---|
CAS No. | 2244-60-2 [5] | 257-07-8 | 3158-85-8 [9] |
Molecular Formula | C₁₃H₁₁NO | C₁₃H₉NO | C₁₃H₉NO₂ |
Molecular Weight (g/mol) | 197.23 | 195.21 | 211.21 |
Key Functional Group | Saturated C10-C11 bond | C10-C11 double bond | 11-ketone |
Melting Point | Not reported | Not reported | 211–213°C [9] |
The scaffold emerged from structural modifications of psychotropic tricyclics. Key milestones include:
Table 2: Pharmacological Profiles of Key Derivatives
Compound | Substitution Pattern | H₁R Affinity (Kᵢ, nM) | H₄R Affinity (Kᵢ, nM) | Functional Activity |
---|---|---|---|---|
Loxapine | 2-Chloro-8-methyl | 4 | >10,000 | H₁R antagonist [2] |
VUF6884 | 3-Chloro-8-methyl | 7 | 89 | H₁R antagonist / H₄R partial agonist [2] |
7b (Oxepine analog) | 2-Chloro | 12 | 2100 | Dual antagonist [2] |
Doxepin | N/A | 0.24 | Low potency | H₁R antagonist / H₄R inverse agonist [2] |
Synthetic innovations enabled these pharmacological explorations:
Dibenzo-oxazepines exhibit three isomeric forms, each with distinct topology and pharmacology:
Pharmacological divergence between isomers is exemplified by:
Table 3: Comparative Analysis of Dibenzo-Oxazepine Isomers
Isomer | Ring Fusion Pattern | Central Ring Conformation | Representative Drug | Key Pharmacological Target |
---|---|---|---|---|
Dibenzo[b,f][1,4]oxazepine | Ortho-ortho | Boat-shaped, non-planar | Loxapine | H₁R / 5-HT₂A [2] [7] |
Dibenzo[b,e][1,4]oxazepine | Meta-meta | Chair-like, planar | Doxepin | H₁R [2] [6] |
Dibenzo[c,f][1,2]oxazepine | Angular linear | Twisted | None reported | Limited data [3] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7